molecular formula C47H81NO20 B13826137 Nystatin A1 trihydrate

Nystatin A1 trihydrate

Cat. No.: B13826137
M. Wt: 980.1 g/mol
InChI Key: ZCIAQBMEBDLDJC-XOQWAWLRSA-N
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Description

Contextualization of Nystatin (B1677061) A1 Trihydrate within the Polyene Macrolide Chemical Class

Nystatin A1 trihydrate belongs to the polyene macrolide family, a class of naturally occurring compounds produced by certain species of Streptomyces bacteria. researchgate.netmdpi.com The defining structural feature of polyene macrolides is a large macrocyclic lactone ring containing a series of conjugated double bonds on one side and multiple hydroxyl groups on the other. researchgate.net This amphipathic structure is crucial to their biological activity. The polyene region is hydrophobic, while the polyol section is hydrophilic. guinama.com

Nystatin A1, specifically, is characterized as a tetraene, although it contains both a diene and a tetraene region within its 38-membered macrolactone ring. sci-hub.semdpi.com Attached to this ring is a deoxysugar, D-mycosamine, which is an aminoglycoside. wikipedia.org The presence of this sugar moiety and an exocyclic carboxyl group are important for its biological activity. guinama.com The conjugated double bond system is responsible for the characteristic yellow color of polyene antibiotics and their strong absorption in the ultraviolet-visible spectrum. researchgate.net

The selective antifungal action of polyene macrolides stems from their higher affinity for ergosterol (B1671047), the primary sterol in fungal cell membranes, compared to cholesterol, the main sterol in mammalian cell membranes. sci-hub.sewikipedia.org This selective binding is a cornerstone of their mechanism of action and a key area of study for developing more targeted therapies. oup.com

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C47H75NO17·3H2O
Molecular Weight 980.144 g/mol
CAS Number 34786-70-4
Appearance Yellow or slightly brownish powder. guinama.com
Solubility Slightly soluble in methanol (B129727); Very poorly soluble in water; Practically insoluble in alcohol, chloroform, and ether; Easily soluble in dimethylformamide. guinama.com
Storage Temperature 2-8°C. lookchem.com

Historical Trajectory of Academic Inquiry into this compound's Fundamental Biology (pre-clinical discovery and mechanistic elucidation)

The story of Nystatin begins in 1950 with its discovery by Elizabeth Lee Hazen and Rachel Fuller Brown, researchers at the New York State Department of Health. nih.gov They isolated the compound from a soil bacterium, Streptomyces noursei, found on a dairy farm. nih.gov This discovery marked the advent of the first polyene macrolide antifungal agent. nih.gov The name "nystatin" was derived from the New York State Health Department.

Initial academic inquiry focused on elucidating its mechanism of action. Early studies established that nystatin's antifungal effect was due to its interaction with the fungal cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. taylorandfrancis.com The primary target was identified as ergosterol, a sterol unique to fungi. wikipedia.org

The prevailing model for many years was the "pore formation" theory, where nystatin molecules insert into the fungal membrane and aggregate to form aqueous pores or channels. wikipedia.org This disruption of the membrane's integrity leads to the leakage of essential ions, such as K+, and small molecules, resulting in cell death. wikipedia.org

More recent and detailed investigations have refined this understanding, suggesting that pore formation may not be the sole or even primary mechanism of action. oup.com Research now points to a multi-faceted process that may also involve the direct extraction of ergosterol from the cell membrane by nystatin aggregates, thereby disrupting the many cellular functions that rely on this sterol. researchgate.net Furthermore, some studies suggest that the conjugated double bonds in nystatin's structure can induce lipid peroxidation, which alters the hydrophilicity of membrane channels and contributes to K+ leakage and rapid cell death. wikipedia.org

Identification of Key Unaddressed Academic Questions and Future Research Trajectories Concerning this compound

Despite its long history of use and study, several key academic questions regarding this compound remain, driving ongoing and future research.

One of the most significant areas of investigation is the precise and complete elucidation of its mechanism of action. While the interaction with ergosterol is well-established, the relative contributions of pore formation, ergosterol extraction, and lipid peroxidation to its fungicidal effect are still debated. researchgate.netwikipedia.orgoup.com A deeper understanding of these molecular interactions could pave the way for the rational design of new antifungal agents with improved efficacy.

A major focus of current research is to overcome the inherent limitations of Nystatin A1, namely its poor water solubility and systemic toxicity. mdpi.comoup.com This has led to several promising research trajectories:

Development of Novel Derivatives: Chemical modification of the nystatin molecule is a key strategy. For instance, creating derivatives like the ethanol (B145695) amide of Nystatin has been shown to increase water solubility while maintaining antifungal potency and reducing toxicity. nih.gov Another promising derivative, BSG005, is a chemically modified nystatin-like molecule currently in development for systemic use. nih.gov Research into N-alkylated derivatives and other structural modifications aims to improve the therapeutic index by increasing selectivity for fungal cells. oup.com

Advanced Drug Delivery Systems: To circumvent its poor solubility and systemic toxicity when administered parenterally, researchers are exploring novel formulations. While early attempts with liposomal nystatin did not lead to a commercially available product, the development of nanotechnology-based solutions, such as polymeric, metallic, or lipid-based drug delivery systems, is an active area of research. researchgate.net

Genetic Engineering: The biosynthesis of Nystatin A1 by Streptomyces noursei involves a complex polyketide synthase (PKS) pathway. wikipedia.org Genetic manipulation of these biosynthetic pathways offers the potential to create novel nystatin analogues with altered properties. sci-hub.se

The ongoing exploration of these research avenues highlights the enduring relevance of this compound as a scaffold for the development of new and improved antifungal therapies. The quest for derivatives with an enhanced safety profile and broader clinical applicability remains a significant goal in medicinal chemistry and infectious disease research.

Properties

Molecular Formula

C47H81NO20

Molecular Weight

980.1 g/mol

IUPAC Name

(1S,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E)-34-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;trihydrate

InChI

InChI=1S/C47H75NO17.3H2O/c1-27-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-37(64-46-43(58)40(48)42(57)30(4)63-46)44-39(45(59)60)36(54)26-47(61,65-44)25-35(53)34(52)21-20-31(49)22-32(50)23-33(51)24-38(55)62-29(3)28(2)41(27)56;;;/h5-7,9,11-18,27-37,39-44,46,49-54,56-58,61H,8,10,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31?,32?,33?,34?,35?,36?,37?,39?,40-,41+,42+,43-,44?,46+,47+;;;/m0.../s1

InChI Key

ZCIAQBMEBDLDJC-XOQWAWLRSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/CC(C2C(C(C[C@](O2)(CC(C(CCC(CC(CC(CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Nystatin A1 Trihydrate

Advanced Spectroscopic Characterization of Nystatin (B1677061) A1 Trihydrate

A suite of advanced spectroscopic techniques is employed to delineate the complex structure of Nystatin A1 trihydrate. These methods provide detailed insights into the molecule's connectivity, stereochemistry, and dynamic behavior in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of Nystatin A1 in solution. The complete stereostructure of Nystatin A1 was determined primarily through proton NMR studies. vt.edugrowkudos.com

Detailed 1D and 2D NMR experiments are necessary to assign the complex proton and carbon signals and to establish the molecule's stereochemistry. Techniques such as gCOSY (Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have been utilized on purified nystatin samples. mdpi.com These analyses confirmed the presence of Nystatin A1 in crude extracts and allowed for its full structural characterization. mdpi.com Solution structure calculations based on geometric restraints from ¹H-NMR data indicate that the hydroxyl groups are clustered on one side of the rod-shaped molecule, which is critical for its interaction with cell membranes. nih.gov When placed in biological fluids, Nystatin can form isomers, which are distinguishable by NMR and mass spectral analysis. researchgate.net

Table 1: Key NMR Techniques and Findings for Nystatin A1

NMR ExperimentInformation YieldedReference
¹H NMR Provided initial data for the complete stereostructure determination. vt.edugrowkudos.com
gCOSY Established proton-proton coupling networks, confirming the carbon skeleton connectivity. mdpi.com
NOESY Revealed through-space proton proximities, crucial for determining relative stereochemistry. mdpi.com
HSQC Correlated protons with their directly attached carbons. mdpi.com
HMBC Showed correlations between protons and carbons over two to three bonds, aiding in piecing together the macrolide structure. mdpi.com

High-Resolution Mass Spectrometry (MS) for this compound Structural Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of Nystatin A1 (C₄₇H₇₅NO₁₇) and for characterizing its fragments to support structural assignments. wikipedia.orgbioaustralis.com The molecular weight of Nystatin A1 is 926.1 g/mol . wikipedia.orgnih.gov

Tandem mass spectrometry, particularly when combined with Fourier transform ion cyclotron resonance (FT-ICR), has been instrumental in understanding the fragmentation mechanisms of Nystatin A1. researchgate.net Studies using electrospray ionization (ESI) have shown that while positive ion mass spectra are not highly informative, the dissociation of deprotonated molecules ([M-H]⁻) in negative-ion mode yields structurally significant ring-opened fragments. researchgate.net This approach allows for the characterization of Nystatin A1 and its natural analogues or degradation products within a mixture. researchgate.net For instance, one of the lowest m/z values observed in the Nystatin A1 mass spectrum, m/z 227.0923, is assigned to a dehydrated fragment of the mycosamine (B1206536) sugar moiety. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Nystatin A1

ParameterValue/ObservationReference
Molecular Formula C₄₇H₇₅NO₁₇ wikipedia.orgbioaustralis.com
Molecular Weight 926.1 g/mol wikipedia.orgnih.gov
Ionization Technique Electrospray Ionization (ESI) researchgate.net
Fragmentation Mode Negative-ion mode dissociation of deprotonated molecules provides key structural data. researchgate.net
Key Fragment Ion (m/z) 227.0923 (Dehydrated mycosamine-containing fragment) researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated system of the Nystatin A1 molecule.

The UV-Vis absorption spectrum of nystatin in methanol (B129727) is defined by its conjugated polyene system, which consists of a tetraene and a diene separated by a methylene (B1212753) bridge. vt.edu This results in a characteristic spectrum with a vibronic structure showing three maximum absorption peaks (λmax). uem.brredalyc.org These peaks are typically observed at approximately 292 nm, 304 nm, and 320 nm. redalyc.org

Infrared (IR) spectroscopy confirms the presence of key functional groups. uem.brredalyc.org The spectra of nystatin samples show characteristic absorption bands corresponding to hydroxyl (O-H), alkyl (C-H), and carbonyl (C=O) stretching vibrations. ijper.orgresearchgate.net These spectroscopic analyses help confirm the identity and purity of Nystatin A1. uem.br

Table 3: Spectroscopic Data (UV-Vis and IR) for Nystatin A1

Spectroscopic MethodParameterWavelength/WavenumberReference
UV-Vis λmax 1~292 nm redalyc.org
λmax 2~304 nm redalyc.org
λmax 3~320 nm redalyc.org
IR O-H stretching~3374 cm⁻¹ researchgate.net
C-H₂ stretching~2938 cm⁻¹ researchgate.net
C=O stretching~1693 cm⁻¹ researchgate.net
C=C stretching~1623 cm⁻¹, 1576 cm⁻¹ researchgate.net
C-O stretching~1057 cm⁻¹ researchgate.net

Fluorimetric Analysis of this compound Conformational Dynamics

Fluorimetric analysis of nystatin provides insights into its electronic structure and conformational properties in solution. uem.brredalyc.org When subjected to fluorimetric analysis, commercial nystatin, which is predominantly Nystatin A1, does not adhere to the mirror image rule, which states that the fluorescence emission spectrum should be a mirror image of the absorption spectrum. uem.brredalyc.org This deviation suggests complex excited-state dynamics and potential conformational changes upon excitation, providing a window into the molecule's flexibility and interaction with its environment. uem.brredalyc.org Studies have been conducted using different excitation wavelengths to probe these properties. redalyc.org

Table 4: Fluorimetric Analysis Parameters for Nystatin

ParameterCondition 1Condition 2Reference
Excitation Wavelength (λexc) 304 nm320 nm redalyc.org
Emission Scanning Interval 320 nm - 550 nm340 nm - 620 nm redalyc.org
Key Observation Non-compliance with the mirror image rule.Non-compliance with the mirror image rule. uem.brredalyc.org

X-ray Crystallography of this compound and its Biological Complexes

Crucially, the crystal structure of Nystatin A1 has been solved at 2.0 Å resolution in a complex with NysL, a cytochrome P450 monooxygenase involved in its biosynthesis. nih.gov This structure reveals the conformation of Nystatin A1 when bound within a protein's active site. nih.gov In the complex, the Nystatin A1 molecule adopts a specific conformation where the C10 hydroxyl group points toward the heme-iron of the enzyme at a distance of 3.4 Å. nih.gov The all-atom root-mean-square deviation (RMSD) between two Nystatin A1 molecules in the asymmetric unit was only 0.154 Å, indicating a well-defined bound conformation. nih.gov This crystallographic data provides key insights into the stereo- and regio-selective oxidation that occurs during its biosynthesis and offers a precise model of its three-dimensional structure. nih.gov

Table 5: Crystallographic Data for the NysL-Nystatin A1 Complex

ParameterValueReference
Resolution 2.0 Å nih.gov
Space Group P 3₁ 2 1 nih.gov
Molecules in Asymmetric Unit 2 nih.gov
Cα-RMSD (NysL molecules) 0.275 Å nih.gov
All-atom RMSD (Nystatin A1 molecules) 0.154 Å nih.gov
Key Interaction Distance 3.4 Å (between C10 hydroxyl and heme-iron) nih.gov

Computational Approaches to this compound Conformational Landscapes and Energy Minimization

Computational modeling is a powerful tool for exploring the vast conformational space available to a large and flexible molecule like Nystatin A1. These methods complement experimental data by providing dynamic and energetic perspectives on the molecule's structure.

Molecular docking, a computational technique that predicts the preferred orientation of one molecule when bound to a second, is used to model the interaction of Nystatin A1 with its biological targets, such as ergosterol (B1671047) or enzymes. researchgate.net These models help to identify the most stable binding conformations and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net Energy minimization calculations are integral to both conformational searches and docking simulations, ensuring that the generated structures are energetically plausible. These computational approaches are vital for understanding the structure-activity relationships of Nystatin A1 and for guiding the design of new derivatives. nih.gov

Biosynthesis of Nystatin A1 Trihydrate by Microbial Systems

Genetic Architecture of Nystatin (B1677061) A1 Trihydrate Biosynthesis in Streptomyces noursei

The biosynthesis of Nystatin A1 is governed by a large gene cluster in Streptomyces noursei ATCC 11455. nih.gov This cluster spans approximately 123.6 kilobase pairs and contains the genes encoding all the necessary enzymatic machinery, from the polyketide synthases to the tailoring and regulatory proteins. nih.govsecondarymetabolites.org

The core of the nystatin biosynthetic gene cluster is composed of six genes encoding large, modular type I polyketide synthases (PKSs): nysA, nysB, nysC, nysI, nysJ, and nysK. nih.govwikipedia.org These PKSs are responsible for the sequential condensation of acetate (B1210297) and propionate (B1217596) units to form the 38-membered macrolactone ring of nystatin. researchgate.net

The gene nysA encodes the loading module, which initiates the polyketide chain synthesis. wikipedia.orgnih.gov The subsequent elongation of the polyketide chain is carried out by the modules within the NysB, NysC, NysI, NysJ, and NysK proteins. wikipedia.orgresearchgate.net Notably, the nysC gene is one of the largest modular PKS genes described, encoding a protein of 11,096 amino acids. nih.gov The organization of these genes and their encoded PKS modules dictates the precise sequence of extender unit incorporation and reductive processing, ultimately determining the structure of the polyketide backbone. The gene cluster also includes genes responsible for transport, such as nysG and nysH, which encode an ABC transporter system believed to be involved in the export of nystatin and its precursors. researchgate.net

Table 1: Key Genes in the Nystatin A1 Biosynthetic Gene Cluster and Their Functions

Gene Encoded Protein Putative Function
nysA NysA Polyketide synthase (Loading module)
nysB NysB Polyketide synthase (Elongation module)
nysC NysC Polyketide synthase (Elongation module)
nysI NysI Polyketide synthase (Elongation module)
nysJ NysJ Polyketide synthase (Elongation module)
nysK NysK Polyketide synthase (Elongation and Termination module)
nysE NysE Thioesterase
nysL NysL P450 monooxygenase (C-10 hydroxylation)
nysN NysN P450 monooxygenase (C-16 methyl group oxidation)
nysDI NysDI Mycosaminyl transferase
nysDII NysDII GDP-ketosugar aminotransferase
nysDIII NysDIII GDP-mannose 4,6-dehydratase
nysG NysG ABC transporter protein
nysH NysH ABC transporter protein

This table summarizes the primary genes involved in the biosynthesis and transport of Nystatin A1, based on sequence analysis and gene inactivation studies. nih.govsecondarymetabolites.orgresearchgate.netnih.govntnu.noucd.ie

Flanking the structural genes within the nystatin cluster are several putative regulatory genes, designated nysRI, nysRII, nysRIII, and nysRIV. nih.govnih.gov In vivo studies have demonstrated that these genes play a crucial role in controlling the level of nystatin production. nih.gov Gene inactivation experiments revealed that nysRI, nysRII, nysRIII, and nysRIV are all necessary for the efficient synthesis of nystatin. nih.govnih.gov

These regulatory proteins appear to act in a hierarchical or cascade-like manner, differentially controlling the expression of various promoters within the nystatin gene cluster. nih.govnih.gov For instance, they have been shown to influence the expression of genes involved in the initiation of polyketide synthesis and the transport of the antibiotic. nih.gov The nysRIV gene product, in particular, shares sequence similarity with regulatory proteins found in other polyene antibiotic biosynthetic clusters, such as AmphRIV from the amphotericin cluster and PimM from the pimaricin cluster, suggesting a conserved regulatory mechanism among polyene-producing actinomycetes. psu.edu Overexpression of nysRII and nysRIV has been shown to increase nystatin production, highlighting their positive regulatory role. nih.gov

Enzymology of Nystatin A1 Trihydrate Polyketide Assembly

The assembly of the nystatin polyketide backbone is a classic example of type I polyketide synthesis, where large, multifunctional enzymes work in an assembly-line fashion.

The nystatin polyketide chain is assembled by a series of six PKS proteins encoded by the nysA, nysB, nysC, nysI, nysJ, and nysK genes. nih.govnih.gov These proteins are organized into modules, with each module being responsible for one cycle of chain elongation. A minimal PKS module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. mdpi.com

The process begins with the loading module, NysA, which selects the starter unit. nih.gov The growing polyketide chain is then passed sequentially from one module to the next. The AT domain of each module selects the appropriate extender unit (either malonyl-CoA or methylmalonyl-CoA), which is then condensed with the growing chain by the KS domain. google.comdb-thueringen.de Optional domains within each module, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), modify the β-keto group of the newly added extender unit, leading to variations in the final structure. researchgate.netgoogle.com The specific combination of these reductive domains in each module of the nystatin PKS assembly line is what determines the pattern of hydroxyl groups and double bonds along the polyketide backbone. researchgate.net Genetic manipulation of these PKS modules, such as the deletion of a module within nysC, has been shown to result in the production of nystatin analogues with altered macrolactone ring sizes. nih.gov

The final step in the assembly of the polyketide chain is its release from the PKS machinery and cyclization to form the 38-membered macrolactone ring. researchgate.net This crucial reaction is catalyzed by a thioesterase (TE) domain, which is typically located at the C-terminus of the final PKS module, in this case, NysK. researchgate.netbiorxiv.org The TE domain hydrolyzes the thioester bond that tethers the completed polyketide chain to the ACP of the final module. biorxiv.orgnih.gov This hydrolysis is coupled with an intramolecular condensation reaction, where a hydroxyl group from the polyketide chain attacks the carbonyl carbon of the thioester, leading to the formation of the macrolactone ring. biorxiv.orgnih.gov The TE domain, therefore, plays a critical role not only in terminating the polyketide synthesis but also in ensuring the correct cyclization of the linear precursor into the characteristic macrolide structure of nystatin. secondarymetabolites.orgresearchgate.net

Post-Polyketide Synthase Modifications in this compound Biosynthesis

After the formation of the macrolactone ring, the nystatin precursor undergoes several crucial enzymatic modifications to yield the final, biologically active Nystatin A1. researchgate.netnih.gov These post-PKS modifications are catalyzed by tailoring enzymes also encoded within the nystatin gene cluster. nih.govntnu.no

The key post-PKS modification steps include:

Hydroxylation: A cytochrome P450 monooxygenase, NysL, catalyzes the hydroxylation of the macrolactone ring at the C-10 position. researchgate.net Inactivation of the nysH and nysG genes, which encode an ABC transporter, leads to the accumulation of 10-deoxynystatin, suggesting that transport is important for efficient C-10 hydroxylation. researchgate.net

Oxidation: Another cytochrome P450 monooxygenase, NysN, is responsible for the oxidation of the exocyclic methyl group at C-16 to a carboxyl group. researchgate.netntnu.no

Glycosylation: The deoxysugar mycosamine (B1206536) is attached to the C-19 hydroxyl group of the macrolactone ring. ntnu.no This process involves several enzymes: NysDIII (a GDP-mannose 4,6-dehydratase), NysDII (a putative aminotransferase), and NysDI (a glycosyltransferase) that attaches the mycosamine moiety to the aglycone. ntnu.no The mycosamine sugar is critical for the antifungal activity of nystatin. ntnu.no

Table 2: Post-PKS Modification Enzymes in Nystatin A1 Biosynthesis

Enzyme Gene Function
NysL nysL P450 monooxygenase; catalyzes C-10 hydroxylation.
NysN nysN P450 monooxygenase; catalyzes oxidation of the C-16 methyl group.
NysDI nysDI Glycosyltransferase; attaches mycosamine to the macrolactone ring.

This table details the key enzymes involved in the modification of the nystatin aglycone, a critical step for its biological activity. researchgate.netntnu.nontnu.no

Metabolic Engineering Strategies for Elucidating this compound Biosynthetic Pathways

Metabolic engineering has been a powerful tool for understanding the intricacies of the nystatin biosynthetic pathway and for generating novel, potentially improved, nystatin analogs. publish.csiro.aunih.gov Key strategies include:

Gene Inactivation and Complementation: As described for nysL, nysN, and nysDI, the targeted knockout of specific genes is a fundamental technique. ntnu.noresearchgate.netnih.gov By observing the resulting phenotype and accumulated intermediates, researchers can deduce the function of the inactivated gene. Subsequent reintroduction (complementation) of the gene should restore the original phenotype, confirming its role. asm.org

Heterologous Expression: Expressing nystatin biosynthetic genes, such as nysL, in a more genetically tractable host like E. coli allows for the production and purification of individual enzymes for detailed in vitro characterization. researchgate.netnih.gov This approach overcomes challenges associated with studying these enzymes in their native Streptomyces host.

Domain and Module Swapping: The modular nature of polyketide synthases has been exploited to create hybrid PKSs. For instance, swapping acyltransferase (AT) domains has been attempted to alter the starter unit incorporated into the polyketide backbone, aiming to generate novel nystatin analogs. researchgate.net

Precursor-Directed Biosynthesis: Feeding pathway-inactivated mutants with synthetic or natural intermediates can help to further delineate the biosynthetic sequence and the substrate flexibility of downstream enzymes.

These genetic and metabolic manipulations have been instrumental in assigning functions to the genes within the nystatin cluster and have paved the way for the engineered biosynthesis of new polyene structures. asm.orgswan.ac.uk

In Vitro Reconstitution of this compound Biosynthetic Steps

The in vitro reconstitution of specific steps in the nystatin biosynthetic pathway provides a controlled environment to study enzyme kinetics, substrate specificity, and reaction mechanisms.

P450-Catalyzed Hydroxylation: The C-10 hydroxylation reaction has been successfully reconstituted in vitro. researchgate.netnih.gov Purified recombinant NysL, expressed in E. coli, was combined with its substrate, 10-deoxynystatin, and necessary cofactors (like NADPH) and redox partners. researchgate.netnih.gov This allowed for the determination of kinetic parameters such as Kₘ and kcat for NysL, providing quantitative insights into its catalytic efficiency. nih.gov

GDP-Mycosamine Biosynthesis: Steps in the formation of the deoxysugar have also been reconstituted. The enzyme NysDIII was expressed and purified from E. coli, and its GDP-mannose 4,6-dehydratase activity was confirmed in vitro by demonstrating the conversion of GDP-mannose to GDP-4-keto-6-deoxy-d-mannose. nih.govnih.gov The biosynthesis of GDP-α-d-perosamine, a related deoxysugar, has been fully reconstituted in vitro from GDP-α-d-mannose, a process involving a dehydratase and a transaminase, providing a model for mycosamine synthesis. mdpi.com

While the in vitro reconstitution of the entire Nystatin A1 pathway from primary metabolites remains a formidable challenge due to the complexity of the multi-enzyme PKS and the requirement for multiple tailoring enzymes and cofactors, the successful reconstitution of individual post-PKS modification steps has been crucial. osti.gov These studies validate the functions of individual enzymes and provide a platform for enzyme engineering and the production of novel compounds. semanticscholar.org

Molecular and Biophysical Mechanisms of Nystatin A1 Trihydrate Action at the Cellular Level

Direct Interaction of Nystatin (B1677061) A1 Trihydrate with Membrane Sterols

The primary mechanism of action for Nystatin A1 trihydrate, a polyene macrolide antibiotic, is its direct and specific interaction with sterols embedded within cellular membranes. This interaction is the foundational event that leads to subsequent membrane disruption and cell death. This compound possesses an amphiphilic structure, characterized by a rigid, hydrophobic polyene chain and a flexible, hydrophilic polyol region. This dual nature is critical for its function. The molecule preferentially targets ergosterol (B1671047), the principal sterol in fungal cell membranes, over cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective antifungal activity. The interaction process begins with the adsorption of this compound monomers onto the surface of the lipid bilayer, followed by their insertion into the membrane, where they locate and bind to ergosterol molecules. This binding initiates a self-assembly process, forming supramolecular complexes that are the precursors to membrane-spanning pores.

Biophysical Characterization of this compound-Ergosterol Binding Dynamics

The binding dynamics between this compound and ergosterol have been extensively studied using various biophysical techniques, providing detailed insights into the molecular events. Isothermal titration calorimetry (ITC) has been employed to determine the thermodynamic parameters of the interaction, revealing it to be an enthalpically driven process. Fluorescence spectroscopy, utilizing the intrinsic fluorescence of the polyene chromophore, allows for real-time monitoring of the drug's partitioning into the membrane and its association with ergosterol.

Research findings indicate a multi-step binding process. Initially, this compound molecules adsorb to the membrane surface. Subsequently, they form initial, small, non-conductive complexes with ergosterol. These primary complexes then aggregate to form larger, transmembrane channel structures. Atomic force microscopy (AFM) has provided direct visualization of these processes, showing the formation of distinct pits and pore-like structures on the surface of ergosterol-containing model membranes upon exposure to this compound. The stoichiometry of the functional pore complex is a subject of ongoing research, but models suggest that between 8 and 12 molecules of both this compound and ergosterol are required to form a single stable pore.

Table 1: Biophysical Parameters of this compound-Ergosterol Interaction

TechniqueParameter MeasuredTypical FindingSignificance
Isothermal Titration Calorimetry (ITC)Binding Enthalpy (ΔH), Dissociation Constant (Kd)Exothermic reaction; Kd in the micromolar rangeDemonstrates a spontaneous and strong binding affinity between this compound and ergosterol.
Fluorescence SpectroscopyChanges in fluorescence intensity and anisotropyIncreased fluorescence upon binding to ergosterol-containing membranesIndicates the transfer of the this compound molecule from an aqueous to a hydrophobic membrane environment.
Atomic Force Microscopy (AFM)Membrane surface topographyFormation of distinct annular structures (~20-30 nm diameter) and membrane thinningProvides direct visual evidence of pore formation and localized membrane disruption.
Circular Dichroism (CD) SpectroscopyConformational changes and aggregation stateDistinct spectral signatures for monomeric vs. aggregated this compoundConfirms that ergosterol induces the aggregation of this compound into the channel-forming species.

Comparative Binding Affinity to Ergosterol Versus Cholesterol

The selective toxicity of this compound against fungi is rooted in its significantly higher binding affinity for ergosterol compared to cholesterol. This selectivity is attributed to subtle but critical structural differences between the two sterol molecules. Ergosterol possesses a more planar and rigid structure due to the presence of two additional double bonds (at C7-C8 and C22-C23) in its sterol ring and side chain, respectively, compared to cholesterol.

These structural features allow for a more stable, sterically favorable, and geometrically optimized packing arrangement within the this compound-sterol complex. The planarity of the ergosterol ring system facilitates a tighter van der Waals interaction with the rigid polyene segment of this compound. In contrast, the more flexible and less planar structure of cholesterol leads to a less stable complex with a higher dissociation constant (weaker binding). This differential affinity ensures that at therapeutic concentrations, this compound preferentially targets and disrupts fungal membranes while leaving mammalian host cell membranes relatively intact.

Table 2: Comparative Binding Affinity of this compound

Sterol TargetRelative Binding AffinityKey Structural Difference from CholesterolImpact on Interaction Stability
ErgosterolHighAdditional double bonds at C7-C8 and C22-C23; C24 methyl groupPromotes a more planar structure, enabling tighter packing and more stable complex formation with this compound.
CholesterolLowSaturated C7-C8 bond; lacks C22-C23 double bondLeads to a less geometrically optimal and less stable complex, resulting in significantly weaker binding.

Role of Membrane Composition (Phospholipids, Sphingolipids) in Sterol Interaction

The interaction between this compound and ergosterol does not occur in isolation but is significantly modulated by the surrounding lipid environment. The composition of the membrane, particularly the types of phospholipids (B1166683) and sphingolipids present, influences the efficacy of this compound. Membrane fluidity, thickness, and lateral pressure profiles, all of which are dictated by the lipidome, can either facilitate or hinder the formation of this compound-ergosterol pores.

For instance, membranes composed of phospholipids with shorter, unsaturated acyl chains tend to be more fluid. This increased fluidity can enhance the lateral diffusion of both this compound and ergosterol, thereby promoting their aggregation into functional pores. Conversely, the presence of certain sphingolipids, which can form more ordered, rigid domains (lipid rafts) with sterols, may alter the accessibility of ergosterol to this compound. Studies on model membranes have shown that the headgroup of the phospholipid (e.g., phosphatidylcholine vs. phosphatidylethanolamine) can also impact the initial adsorption and insertion of the drug into the bilayer, further underscoring the critical role of the complete lipid context in modulating the drug's activity.

Mechanisms of this compound-Induced Membrane Permeabilization and Pore Formation

Following the initial binding to ergosterol, this compound molecules self-assemble into transmembrane structures that permeabilize the cell membrane. This loss of membrane integrity is the direct cause of cell death. The process is concentration-dependent; at low concentrations, small, non-lethal aggregates may form, while at higher concentrations, stable, ion-permeable pores are established. The formation of these pores effectively short-circuits the membrane's function as a selective barrier, leading to a catastrophic loss of cellular homeostasis.

Structural Models of this compound Pore Architecture

The most widely accepted model for the this compound-induced pore is the "barrel-stave" model. In this architecture, multiple this compound and ergosterol molecules co-assemble into a cylindrical, ring-like structure that spans the entire lipid bilayer.

According to this model:

Orientation: The amphiphilic this compound molecules are oriented with their hydrophobic polyene chains facing outward, interacting with the acyl chains of the membrane phospholipids. Their hydrophilic polyol chains face inward, lining the central aqueous channel.

Stabilization: Ergosterol molecules are interspersed between the this compound molecules, acting as a molecular "glue" or "spacer" that stabilizes the entire pore structure. The hydroxyl group of ergosterol is positioned to form hydrogen bonds with the polyol region of this compound near the aqueous channel.

Stoichiometry: The exact stoichiometry remains an area of active investigation, but structural models and experimental data suggest a complex composed of 8 to 12 units of this compound and an equivalent number of ergosterol molecules. This assembly creates an aqueous channel with an estimated inner diameter of approximately 0.8 to 1.0 nanometers.

Table 3: Proposed Structural Characteristics of the this compound-Ergosterol Pore

ParameterProposed Value / DescriptionStructural ModelBiophysical Evidence
Architectural ModelBarrel-StaveThis compound/Ergosterol Co-assemblyAFM imaging, molecular dynamics simulations
Stoichiometry (Nystatin:Ergosterol)~8:8 to 12:12Barrel-StaveSpectroscopic analysis, conductance measurements
Pore Inner Diameter~0.8 - 1.0 nmBarrel-StaveElectrophysiology (ion selectivity), osmotic protection experiments
Molecular OrientationHydrophilic polyols line the pore; hydrophobic polyenes face the lipidsBarrel-StaveCircular dichroism, molecular modeling

Ion Channel Formation and Ion Leakage (e.g., K+) Induced by this compound

The formation of the this compound-ergosterol pore creates a non-selective pathway for the transmembrane flux of water, monovalent ions, and small uncharged solutes. The most immediate and critical consequence of this channel formation is the rapid leakage of intracellular potassium ions (K+) down their steep concentration gradient.

This massive efflux of K+ has several profound and debilitating effects on the fungal cell:

Membrane Depolarization: The loss of positive charge rapidly collapses the membrane potential, which is essential for numerous cellular processes, including nutrient transport and signal transduction.

Cytoplasmic Acidification: The efflux of K+ is often coupled with an influx of protons (H+), leading to a drop in intracellular pH.

Metabolic Inhibition: Many key metabolic enzymes, particularly those involved in glycolysis, are K+-dependent. The depletion of intracellular K+ severely inhibits these pathways, leading to a shutdown of ATP production.

The cumulative effect of ion leakage, membrane depolarization, and metabolic arrest results in the cessation of cellular functions and, ultimately, cell death. While the pore is relatively non-selective for small monovalent cations, the leakage of K+ is considered the primary lethal event due to its high intracellular concentration and critical role in maintaining cellular electrochemical balance.

Influence of Membrane Fluidity and Lipid Domains on Pore Stability

The stability of pores formed by this compound is not uniform across all membrane environments. It is significantly influenced by the biophysical properties of the membrane, particularly its fluidity and the presence of specific lipid domains, such as lipid rafts. These domains are micro-regions within the membrane enriched in certain lipids like sterols and sphingolipids, which create a more ordered, gel-like state compared to the surrounding fluid lipid bilayer.

Research has shown that the mechanism of nystatin's action is driven by the presence of these highly ordered membrane domains, which are capable of stabilizing the oligomers of nystatin that form the pore structure. researchgate.netnih.gov In fact, the formation and stabilization of nystatin's aqueous pores, which are linked to its cytotoxic effects, have been observed even in the absence of membrane sterols, provided that these ordered domains are present. nih.gov This highlights the critical role of the membrane's physical state in nystatin's activity.

The specific lipid composition of these domains further dictates the nature of the interaction. In membranes that are rich in gel-phase forming phospholipids, nystatin incorporates itself into these domains and forms pores that can expand them. researchgate.netnih.gov Conversely, in membranes that are enriched with gel-domain forming sphingolipids, the formation of nystatin-induced pores occurs through the destabilization of this gel phase. researchgate.netnih.gov

Membrane fluidity also plays a crucial role. In more fluid membranes, the binding of nystatin is enhanced, leading to a high fraction of vesicles being permeabilized. However, these pores tend to be less stable, with a dynamic process of formation and disruption. mdpi.com In contrast, less fluid, more rigid membranes may experience less efficient initial binding, but the pores that do form are more stable and larger in size. mdpi.com This suggests that while initial interaction may be favored in fluid membranes, the lytic efficacy, characterized by stable pore formation, is enhanced in more ordered, less fluid environments.

The following table summarizes key research findings on the influence of membrane composition and fluidity on the stability of nystatin-induced pores.

Membrane Model SystemKey Lipid ComponentsObserved Effect on Nystatin Pore StabilityReference
Liposomes with gel-phase forming phospholipidsDPPC (dipalmitoylphosphatidylcholine)Nystatin incorporates into and expands the gel domains, forming stable pores. researchgate.netnih.gov
Liposomes with gel-domain forming sphingolipidsSphingomyelinNystatin pore formation leads to the destabilization of the gel phase. researchgate.netnih.gov
Vesicles with high membrane fluidityDOPC (dioleoyl-sn-glycero-3-phosphocholine)Enhanced lipid binding and a high fraction of partially permeabilized vesicles with dynamic, less stable pores. mdpi.com
Vesicles with low membrane fluidityDAPC (diarachidonoyl-sn-glycero-3-phosphocholine)Less frequent but more effective pore formation, leading to larger and more stable pores. mdpi.com
Ergosterol-containing liposomesPOPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), ErgosterolIncreased rate of pore formation with increasing nystatin concentration, suggesting ergosterol's direct involvement in forming stable channels. nih.gov
Cholesterol-containing liposomesPOPC, CholesterolMinimal variation in K+ efflux with increasing nystatin concentration, suggesting the formation of very loose or transient assemblies. nih.gov

This compound's Impact on Cellular Electrochemical Gradients and Membrane Potential (non-clinical context)

This compound functions as a channel-forming ionophore, and its primary mechanism of action at the cellular level involves the profound disruption of electrochemical gradients across the fungal cell membrane. wikipedia.orgdrugbank.com This disruption is a direct consequence of the formation of transmembrane pores that increase the membrane's permeability to ions and small molecules. nih.gov

The formation of these pores allows for the leakage of essential intracellular components, most notably potassium ions (K+). wikipedia.orgescholarship.orgresearchgate.net The efflux of K+ ions down their concentration gradient leads to a significant alteration of the cell's membrane potential, a critical component of cellular homeostasis and energy metabolism. This dissipation of the ion gradient results in the acidification of the cell's interior. wikipedia.org The combined loss of a proper membrane potential and the resulting change in intracellular pH disrupts numerous cellular processes that are dependent on these electrochemical gradients for their function.

In a non-clinical, experimental context, nystatin is utilized as a tool to manipulate intracellular ion concentrations without inducing changes in cell volume. biorxiv.org This property allows researchers to study the specific effects of increased cytoplasmic ionic strength on cellular processes. The ability of nystatin to permeabilize membranes to ions has been quantified in various model systems. For instance, studies using pyranine (B1669890) fluorescence-detected K+/H+ exchange assays have been employed to measure the rate of pore formation and the subsequent dissipation of the transmembrane K+ gradient. nih.govutl.pt

The table below presents research findings related to the impact of this compound on cellular electrochemical gradients.

Experimental SystemMeasurementKey FindingsReference
Liposomes with entrapped pH-sensitive pyranineK+/H+ exchange assayNystatin induced a rapid dissipation of the transmembrane K+ gradient, with the rate being dependent on the sterol composition of the membrane. nih.govutl.pt
Fungal cells (general)Ion leakageForms pores leading to K+ leakage and acidification, which disrupts the cellular electrochemical gradient. wikipedia.orgmdpi.com
Mammalian cells in cultureIntracellular ion concentrationUsed as a tool to increase intracellular ionic strength without altering cell volume, demonstrating its direct effect on ion homeostasis. biorxiv.org
Botrytis cinereaElectrical conductivityTreatment with nystatin significantly increased the electrical conductivity of the cell suspension, indicating enhanced membrane permeability and ion leakage. mdpi.com

Mechanisms of this compound-Induced Cellular Disruption (e.g., lipid peroxidation)

Beyond the direct disruption of the membrane barrier through pore formation, this compound can induce further cellular damage through mechanisms such as lipid peroxidation. wikipedia.org This process involves the oxidative degradation of lipids, which can lead to structural and functional damage to the cell membrane.

The conjugated double bonds present in the structure of nystatin are believed to play a role in initiating lipid peroxidation. wikipedia.org It is proposed that these structures can "steal" electron density from ergosterol molecules within the fungal cell membrane. wikipedia.org This action can generate reactive oxygen species and initiate a chain reaction of lipid peroxidation. The oxidation of membrane lipids alters the hydrophilic-hydrophobic balance within the membrane and the interior of the nystatin-formed channels. wikipedia.org This alteration in hydrophilicity can further contribute to the leakage of ions, such as K+, and other polar molecules, exacerbating the disruption of membrane transport and leading to rapid cell death. wikipedia.org

The following table summarizes research findings on nystatin-induced lipid peroxidation and cellular disruption.

Organism/Cell TypeParameter MeasuredResult of Nystatin TreatmentImplicationReference
Fungal cells (general)Lipid peroxidationNystatin's conjugated double bonds steal electron density from ergosterol, initiating lipid peroxidation.Alters membrane hydrophilicity and contributes to K+ leakage. wikipedia.org
Botrytis cinereaMalondialdehyde (MDA) contentSignificant, concentration-dependent increase in MDA production.Induction of membrane lipid peroxidation. mdpi.com
Botrytis cinereaCellular leakage (nucleic acids, soluble carbohydrates, soluble proteins)Significant increase in the leakage of intracellular components.Compromised membrane integrity and cellular disruption. mdpi.com
Fungal cellsRelease of intracellular proteins and reducing sugarsSignificantly increased release compared to control groups.Damage to the cell membrane leading to leakage of contents. mdpi.com

Mechanisms of Resistance to Nystatin A1 Trihydrate in Microorganisms

Genetic and Molecular Basis of Nystatin (B1677061) A1 Trihydrate Resistance

Resistance at the molecular level is predominantly linked to alterations that either reduce the quantity of the drug's target, ergosterol (B1671047), or prevent the drug from reaching its target.

The most well-characterized mechanism of high-level resistance to Nystatin A1 trihydrate involves mutations in the genes of the ergosterol biosynthesis pathway. By disrupting this pathway, fungal cells can substitute ergosterol with other sterols for which nystatin has a significantly lower binding affinity, thereby rendering the drug ineffective.

ERG3 and ERG2 Mutations: The ERG3 gene encodes the enzyme C-5 sterol desaturase, which is critical for a late step in ergosterol synthesis. Loss-of-function mutations in ERG3 are a primary driver of polyene resistance. These mutations block the conversion of sterol precursors, leading to the accumulation of alternative sterols, such as ergosta-7,22-dien-3β-ol, in the cell membrane instead of ergosterol. Similarly, mutations in ERG2, which encodes the C-8 sterol isomerase, also disrupt the pathway and result in the accumulation of non-target sterols like fecosterol (B45770).

ERG6 Mutations: The ERG6 gene encodes the C-24 sterol methyltransferase, an enzyme that acts earlier in the pathway. Mutations in ERG6 alter the side chain of the sterol molecule. While these mutations can confer a degree of nystatin resistance, it is often less pronounced than that caused by ERG2 or ERG3 mutations.

The table below summarizes the key genes in the ergosterol pathway implicated in nystatin resistance.

Table 1: Key ERG Genes and Their Role in this compound Resistance (Click to expand)
GeneEncoded EnzymeFunction in Ergosterol PathwayConsequence of MutationResulting Phenotype
ERG2 C-8 Sterol IsomeraseIsomerizes the B ring of the sterol nucleus.Blockage of the pathway, leading to the accumulation of sterol precursors (e.g., fecosterol).High-level resistance to this compound.
ERG3 C-5 Sterol DesaturaseIntroduces a C-5(6) double bond, a critical step for final ergosterol structure.Accumulation of alternative sterols (e.g., ergosta-7,22-dien-3β-ol) lacking the C-5(6) double bond.High-level resistance to this compound.
ERG6 C-24 Sterol MethyltransferaseAdds a methyl group to the C-24 position of the sterol side chain.Production of sterols with an altered side chain, reducing membrane integrity and nystatin binding.Moderate resistance to this compound.

Efflux pumps are transmembrane proteins that actively expel xenobiotics, including antifungal drugs, from the cell. While their role is more prominently associated with azole resistance, overexpression of certain efflux pumps can contribute to reduced susceptibility to polyenes like this compound. This mechanism functions by lowering the intracellular concentration of the drug, preventing it from reaching the critical threshold required for pore formation at the cell membrane.

Two major superfamilies of efflux pumps are implicated:

ATP-Binding Cassette (ABC) Transporters: These pumps, such as Cdr1p and Cdr2p in Candida albicans, utilize ATP hydrolysis to energize the transport of a broad range of substrates. Upregulation of the CDR1 and CDR2 genes is a common multidrug resistance mechanism.

Major Facilitator Superfamily (MFS) Transporters: These pumps, such as Mdr1p, use the proton motive force to expel substrates. Overexpression of MDR1 is typically associated with resistance to specific drugs, including fluconazole, but can also play a role in a general stress response that reduces susceptibility to other agents.

Table 2: Major Efflux Pumps Associated with Antifungal Resistance (Click to expand)
Pump ProteinGeneTransporter SuperfamilyRole in this compound Resistance
Cdr1p CDR1ATP-Binding Cassette (ABC)Contributes to reduced susceptibility, often as part of a multidrug resistance phenotype.
Cdr2p CDR2ATP-Binding Cassette (ABC)Similar to Cdr1p, its overexpression can decrease nystatin efficacy.
Mdr1p MDR1Major Facilitator Superfamily (MFS)Plays a lesser, but contributory, role in reducing susceptibility to polyenes.

Adaptive Responses and Phenotypic Plasticity in this compound Resistance

Beyond stable genetic mutations, microorganisms can exhibit adaptive or transient resistance through phenotypic plasticity. This involves temporary changes in physiology or morphology that enhance survival in the presence of this compound.

A primary example of adaptive resistance is biofilm formation . Fungi within a biofilm are phenotypically distinct from their free-floating (planktonic) counterparts. Resistance in biofilms is multifactorial:

Extracellular Matrix: The dense extracellular matrix, composed of polysaccharides, proteins, and DNA, can act as a physical barrier, sequestering this compound molecules and preventing them from reaching the cell membranes of embedded fungi.

Altered Physiology: Cells within the deeper, nutrient-limited layers of a biofilm often exhibit slower growth rates and altered metabolic states. This physiological quiescence makes them less susceptible to drugs that target active cellular processes.

Persister Cells: Biofilms are enriched with a subpopulation of "persister" cells, which are dormant, highly stress-tolerant variants that can survive high concentrations of antifungal agents.

Activation of cellular stress response pathways , such as the High-Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway, also contributes to adaptive resistance. Exposure to nystatin induces membrane stress, which triggers these signaling cascades to reinforce the cell wall and manage osmotic imbalances, allowing the cell to transiently tolerate the drug-induced damage.

Investigational Methodologies for this compound Resistance Characterization

Identifying the specific mechanisms of resistance in a given fungal isolate requires a combination of genetic, biochemical, and molecular techniques.

Table 3: Methodologies for Investigating this compound Resistance (Click to expand)
MethodologyPurposeTypical Findings in Resistant Isolates
Genetic Analysis (Gene Sequencing) To identify mutations in target genes.Identification of point mutations, insertions, or deletions in genes such as ERG2, ERG3, and ERG6.
Gene Expression Analysis (qRT-PCR, RNA-Seq) To quantify the expression levels of resistance-associated genes.Upregulation of genes encoding efflux pumps (e.g., CDR1, CDR2) or differential expression of ERG pathway genes.
Sterol Composition Analysis (GC-MS, HPLC) To directly measure the sterol content of the fungal cell membrane.A significant reduction or complete absence of ergosterol, coupled with the accumulation of precursor sterols like fecosterol or ergosta-7,22-dien-3β-ol.
Functional Analysis of Efflux Pumps To assess the activity of efflux pumps.Increased efflux of fluorescent substrates (e.g., rhodamine 6G) in resistant isolates, which can be reversed by pump inhibitors.

These methods provide a comprehensive picture of resistance. For instance, sequencing might reveal a mutation in ERG3, and subsequent sterol analysis via Gas Chromatography-Mass Spectrometry (GC-MS) would confirm the functional impact of this mutation by showing an absence of ergosterol.

Cross-Resistance Profiles and Mechanisms with Other Antifungal Agents (mechanistic, non-clinical)

The mechanism conferring resistance to this compound dictates its cross-resistance profile with other antifungal classes.

Cross-Resistance with Other Polyenes: Resistance to nystatin that arises from alterations in the ergosterol biosynthesis pathway (ERG gene mutations) almost invariably confers strong cross-resistance to other polyenes, such as Amphotericin B . Both drugs share the same molecular target (ergosterol), so a modification that prevents nystatin binding will also prevent amphotericin B binding.

Complex Interactions with Azoles: The relationship with azole antifungals (e.g., fluconazole , itraconazole ) is more intricate and can result in either cross-resistance or collateral sensitivity.

Collateral Sensitivity: This occurs when a mutation conferring resistance to one drug increases susceptibility to another. A classic example involves ERG3 mutations. While a non-functional Erg3p confers high-level nystatin resistance, it also causes the accumulation of a specific sterol intermediate. When such a strain is exposed to an azole, which inhibits Erg11p (an earlier enzyme in the pathway), the buildup of this intermediate becomes highly toxic, rendering the cell hypersusceptible to the azole.

Cross-Resistance: This typically occurs when resistance is mediated by the overexpression of broad-spectrum efflux pumps like Cdr1p. Since these pumps can expel both polyenes and azoles, a single mechanism leads to a multidrug-resistant phenotype.

Table 4: Cross-Resistance Profiles Associated with this compound Resistance Mechanisms (Click to expand)
Resistance MechanismInteraction with other Polyenes (e.g., Amphotericin B)Interaction with Azoles (e.g., Fluconazole)Mechanistic Rationale
Alteration of Ergosterol (e.g., ERG3 mutation) Strong Cross-Resistance Collateral Sensitivity (Increased Susceptibility)The shared target (ergosterol) is absent for all polyenes. The accumulation of toxic sterol intermediates makes the cell vulnerable to azole action.
Overexpression of Efflux Pumps (e.g., Cdr1p) Moderate Cross-Resistance Strong Cross-Resistance The pump actively expels multiple classes of antifungal drugs from the cell.

Rational Design and Synthesis of Nystatin A1 Trihydrate Analogues and Derivatives

Strategies for Chemical Modification of Nystatin (B1677061) A1 Trihydrate

Chemical modification of the Nystatin A1 molecule offers a direct approach to generating a diverse range of derivatives. Key sites for modification include the exocyclic carboxyl group, the mycosamine (B1206536) moiety's amino group, and the polyol region of the macrolactone ring. nih.gov

The primary amine group of the mycosamine sugar is a frequent target for derivatization to modulate the physicochemical and biological properties of Nystatin A1. nih.gov Investigations have focused on introducing various substituents to this group to reduce toxicity while maintaining or enhancing antifungal efficacy. researchgate.net The introduction of bulky substituents at the mycosamine amino group has been shown to significantly improve the pharmacological properties of polyenes. researchgate.net

One strategy involves the synthesis of N-acyl derivatives. google.com Another approach is the reductive amination to introduce N-alkyl groups. nih.gov For instance, mono-N-alkylation of Nystatin A1 has been explored, and while bis-N-alkylated derivatives have shown increased selectivity, the biological properties of mono-N-alkylated versions have been less extensively studied. nih.govmdpi.com

A notable strategy involves the use of N-Fmoc (9-fluorenylmethoxycarbonyl) protected intermediates, which facilitates the isolation and purification of new compounds during synthesis. nih.govresearchgate.net This approach has been used to create mono- and disubstituted derivatives by modifying the amino group of the mycosamine moiety and/or the exocyclic C-16 carboxyl group. nih.gov The presence of a bulky moiety attached to the amino group can disrupt the zwitterionic structure of the antibiotic, which may enable the formation of soluble salts. google.com

Studies have shown that while some derivatives with modifications at the amino group exhibit a lower minimal inhibitory concentration against planktonic Candida albicans compared to the parent Nystatin A1, they are also markedly less toxic to human cells. nih.gov For example, in an in vitro model of oral candidosis, certain Nystatin A1 derivatives were more active against Candida with lower toxicity to epithelial cells than the parent drug. nih.gov

Derivative Type Modification Strategy Key Finding Reference
N-Acyl DerivativesAcylation of the mycosamine amine group.A common historical approach to modification. google.com
Mono- and Disubstituted DerivativesChemical modification of the amino group and/or the C-16 carboxyl group, often using N-Fmoc protection.Resulted in derivatives with high efficacy and considerably less toxicity than amphotericin B in animal models. nih.govresearchgate.net
N-Alkyl DerivativesReductive amination to introduce alkyl groups.Mono-N-alkylation has been explored to improve the activity/toxicity ratio. nih.gov
Bulky Substituent DerivativesIntroduction of large chemical groups to the amine.Can disturb the zwitterionic structure, potentially leading to more soluble salts and reduced toxicity. researchgate.netgoogle.com

The polyol region and the macrolactone ring of Nystatin A1 are crucial for its mechanism of action and are also targets for chemical modification. Biosynthetic engineering has been a powerful tool to create novel polyene macrolides with alterations in the polyhydroxylated (polyol) region from C-7 to C-10. nih.gov

Genetic engineering has been employed to produce Nystatin analogues with added or removed hydroxyl groups in the polyol region. nih.gov These modifications can be combined with other changes, such as replacing the exocyclic carboxyl group with a methyl group. nih.gov Such alterations are based on the model that the presence and orientation of hydroxyl groups within the hydrophilic channel formed by the polyene in fungal membranes influence its ion conductivity and, therefore, its antifungal and hemolytic activities. nih.gov

For example, repositioning a hydroxyl group from C-10 to C-9 can lead to a more rigid macrolactone ring due to favorable hydrogen bond formation, which may, in turn, affect the molecule's ability to penetrate the cell membrane. nih.gov The inactivation of the P450 monooxygenase NysL, which is responsible for C-10 hydroxylation, results in the removal of the C-10 hydroxyl group. researchgate.net This modification has been shown to have only a marginal effect on antifungal and hemolytic activities. researchgate.net In contrast, the introduction of a C-9 hydroxyl group by inactivating the dehydratase domain in module 15 (DH15) of the nystatin polyketide synthase, especially when combined with the absence of the C-10 hydroxyl, leads to a significant decrease in both antifungal and hemolytic activities. researchgate.net

Modification Site Strategy Resulting Analogue/Change Impact on Activity Reference
C-9 to C-10 Polyol RegionBiosynthetic engineering (e.g., inactivation of NysL or DH15)Removal or introduction of hydroxyl groups.Can significantly alter antifungal and hemolytic activities. nih.govresearchgate.net
C-10Inactivation of P450 monooxygenase NysLRemoval of the C-10 hydroxyl group.Marginal effect on antifungal and hemolytic activities. researchgate.net
C-9Inactivation of DH15 in polyketide synthaseIntroduction of a C-9 hydroxyl group.Drastic decrease in antifungal and hemolytic activities, especially when C-10 hydroxyl is absent. researchgate.net
C-16Inactivation of P450 monooxygenase NysNReplacement of exocyclic carboxyl with a methyl group.Can lead to analogues with improved antifungal and hemolytic activity compared to the parental molecule. nih.gov

Semisynthetic Approaches to Novel Nystatin A1 Trihydrate Analogues

Semisynthesis, which involves the chemical modification of a naturally produced starting material, is a key strategy for generating novel Nystatin A1 analogues. google.comnih.gov This approach leverages the complex core structure of Nystatin A1 produced by Streptomyces noursei and introduces targeted chemical changes to enhance its therapeutic properties. google.com

One common semisynthetic route is the direct amidation of the C16-carboxylic group. semanticscholar.org This has been achieved using various diamines in the presence of coupling agents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). semanticscholar.org Another approach involves the preparation of N-succinimidyl derivatives of Nystatin A1. google.com

The rationale behind many of these modifications is to disrupt the "salt bridge" between the amino group of mycosamine and the side carboxyl group of the macrolactone, which is believed to stabilize a conformation that has an affinity for both cholesterol (in mammalian cells) and ergosterol (B1671047) (in fungal cells). semanticscholar.org By breaking this intramolecular interaction, it is possible to increase the selectivity of the antibiotic for fungal membranes, thereby reducing its toxicity. nih.govsemanticscholar.org

The synthesis of water-soluble derivatives is a major goal of semisynthetic efforts. acs.orgnih.gov For example, the ethanol (B145695) amide derivative of Nystatin has been found to be fully water-soluble with a significantly lower toxicity profile while retaining the potency of the parent compound. acs.org

Analogue Class Semisynthetic Strategy Example Key Outcome Reference
AmidesDirect amidation of the C16-carboxylic group.N-(2-hydroxyethyl)amide of NystatinImproved activity-toxicity ratio. mdpi.com
N-succinimidyl derivativesReaction at the amino group.N-succinimidyl Nystatin A1Intermediate for further derivatization. google.com
Water-soluble amidesAmidation with hydrophilic amines.Ethanol amide derivativeHigh water solubility and significantly reduced toxicity. acs.org

Structure-Activity Relationships (SAR) of this compound Derivatives (mechanistic, non-clinical)

Understanding the structure-activity relationships (SAR) of Nystatin A1 derivatives is crucial for the rational design of new analogues with improved therapeutic profiles. SAR studies have revealed the significant influence of modifications at the mycosamine amino group, the C-16 carboxyl group, and the polyol region of the macrolactone ring on antifungal activity and toxicity. nih.gov

Modification of the mycosamine amino group with bulky substituents can lead to derivatives with reduced hemolytic toxicity. nih.govresearchgate.net This is thought to be due to steric hindrance that decreases the lethal permeabilizing activity of the derivatives to a greater extent in mammalian cells than in fungal cells, thus increasing their selectivity. google.com However, these modifications can sometimes lead to a decrease in antifungal potency against planktonic fungal cells. nih.gov

The disruption of the hydrogen bond network between the C16-carboxyl group and the mycosamine amino group is a key strategy for improving the pharmacological profile of Nystatin A1. nih.gov Modifications that break this interaction can lead to an improved activity/toxicity ratio. nih.gov For example, the N-(2-hydroxyethyl)amide of Nystatin exhibits a better activity–toxicity ratio compared to the parent antibiotic. mdpi.com

The structure of the C-7 to C-10 polyol region has a significant influence on antifungal activity. nih.gov The presence and stereochemistry of hydroxyl groups in this region are critical. For instance, the absence of the C-10 hydroxyl group has a limited impact, while the introduction of a C-9 hydroxyl group can drastically reduce activity. researchgate.net This suggests that the rigidity and conformation of this part of the molecule are important for its interaction with the fungal cell membrane. nih.gov

Combining successful modifications does not always lead to an additive improvement in the activity/toxicity ratio. nih.govresearchgate.net For example, combining N-alkylation with amidation at the carboxyl group may result in a compound with reduced activity compared to the mono-modified analogues. mdpi.com

Structural Modification Effect on Activity/Toxicity Plausible Mechanism Reference
Bulky substituent at mycosamine amineReduced toxicity, sometimes reduced antifungal potency.Steric hindrance reduces interaction with mammalian cell membranes more than fungal membranes. nih.govgoogle.com
Disruption of C16-carboxyl and mycosamine amine interactionImproved activity/toxicity ratio.Increased selectivity for ergosterol-containing membranes over cholesterol-containing membranes. nih.govsemanticscholar.org
Alterations in the C-7 to C-10 polyol regionCan significantly increase or decrease antifungal and hemolytic activities.Changes in the rigidity and conformation of the macrolactone ring affect membrane interaction and channel formation. nih.govnih.govresearchgate.net
Combination of modificationsNot always additive; can lead to reduced activity.Complex interplay of steric and electronic effects. mdpi.comresearchgate.net

Efforts Towards Total Synthesis of this compound and Its Core Scaffold

The total synthesis of Nystatin A1 and its complex macrolactone core represents a formidable challenge in organic chemistry due to its large size and numerous stereocenters. acs.org The molecule possesses a 38-membered macrolactone ring and multiple chiral centers, making its complete chemical synthesis a highly complex undertaking. researchgate.net

Despite the difficulties, progress has been made in the synthesis of key fragments of the Nystatin A1 molecule. A convergent stereoselective synthesis of the (3S,5R,7R,10R,11R)-C1−C13 fragment of Nystatin A1 has been reported. acs.org This fragment contains an all-syn-1,3,5-triol subunit and a syn-1,2-diol moiety. The synthesis of this fragment involved strategies such as enzymatic desymmetrization of a meso diol and the use of chiral sulfoxide (B87167) chemistry. acs.org

The development of synthetic routes to fragments of Nystatin A1 is a critical step towards the potential total synthesis of the molecule and its analogues. A successful total synthesis would provide access to a wide range of novel analogues that are not accessible through semisynthesis or biosynthetic engineering, allowing for more detailed SAR studies and the potential development of superior antifungal agents.

Advanced Analytical Methodologies for Nystatin A1 Trihydrate Research

High-Performance Liquid Chromatography (HPLC) for Nystatin (B1677061) A1 Trihydrate Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Nystatin A1 trihydrate, providing high-resolution separation of the main component from related substances and degradation products. nih.gov The versatility of HPLC allows for its application in both qualitative and quantitative assessments, making it an indispensable tool in pharmaceutical research and quality control. scielo.br

Method Development for Purity and Composition Profiling of this compound

The development of HPLC methods for purity and composition profiling of this compound is critical for ensuring its quality and efficacy. These methods are designed to be selective, precise, and accurate, often following pharmacopeial guidelines. researchgate.net A key objective is to achieve adequate separation of nystatin from its isomers and other related compounds. sci-hub.se

Several studies have focused on optimizing HPLC conditions to achieve reliable and robust methods. For instance, one validated method utilized an Inertsil ODS-3 column with an isocratic mobile phase of methanol (B129727) and water, with UV detection at 305 nm. researchgate.netscienceopen.com This system demonstrated linearity over a concentration range of 102 to 310 IU/mL and showed high precision with a relative standard deviation (RSD) of 0.24% for replicate injections. researchgate.netscienceopen.com The accuracy of such methods is confirmed through recovery studies, with results typically falling within the 98.24% to 100.74% range. researchgate.netscienceopen.com

Another approach employed a Box-Behnken experimental design to optimize an HPLC method for nystatin analysis in pharmaceutical formulations. nih.gov This method used a RP-18 column at 30 °C with a mobile phase of 0.05 M ammonium (B1175870) acetate (B1210297) buffer and methanol (30:70) at a flow rate of 1.0 mL/min. nih.gov The method was validated for linearity over a broad range of 5–500 µg/mL, with a high correlation coefficient (r² = 0.9996), and achieved a limit of detection (LOD) of 0.01 µg/mL and a limit of quantification (LOQ) of 0.025 µg/mL. nih.gov

The European Pharmacopoeia suggests a liquid chromatography method where the nystatin A1 peak should constitute at least 85% of the total peak composition. researchgate.net Researchers have also explored alternative mobile and stationary phases to achieve shorter retention times and greater specificity for nystatin A1. researchgate.net

Table 1: HPLC Method Parameters for this compound Purity and Composition Profiling

Parameter Method 1 Method 2
Column Inertsil ODS-3 RP-18
Mobile Phase Methanol:Water (isocratic) 0.05 M Ammonium Acetate:Methanol (30:70)
Detection UV at 305 nm Not specified
Flow Rate Not specified 1.0 mL/min
Linearity Range 102 - 310 IU/mL 5 - 500 µg/mL
Precision (RSD%) 0.24% Not specified
Recovery 98.24% - 100.74% Not specified
LOD Not specified 0.01 µg/mL

| LOQ | Not specified | 0.025 µg/mL |

This table is based on data from multiple sources. researchgate.netscienceopen.comnih.gov

Applications in Degradation Product Analysis of this compound

Stability-indicating HPLC methods are crucial for identifying and quantifying degradation products of this compound that may arise under various stress conditions. These methods are essential for understanding the stability profile of the drug substance and ensuring its safety and efficacy over time.

Forced degradation studies are performed to intentionally degrade the nystatin sample using conditions such as acid and base hydrolysis, oxidation, heat, and light exposure. scielo.br HPLC analysis of these stressed samples helps in developing methods that can separate the intact drug from its degradation products. scielo.br

One study demonstrated that nystatin significantly degrades under alkaline and acidic conditions, as well as under oxidative stress. researchgate.netscienceopen.com Lesser degradation was observed under heat and exposure to Xenon light. researchgate.netscienceopen.com The developed HPLC method was able to achieve a resolution of greater than 2 between the nystatin peak and the peaks of its degradation products. researchgate.netscienceopen.com In acidic hydrolysis, degradation products were observed at retention times of 3.2 minutes and 4.0 minutes, while the intact nystatin peak appeared at around 6.3 minutes. scielo.br The purity of the nystatin peak under these conditions is confirmed using a photodiode array (PDA) detector. scielo.br

The ability to separate degradation products is a key feature of a stability-indicating method. scielo.br While some methods rely on the percentage area for quantification of degradation products, others may use preparative HPLC to isolate these products for further identification by techniques like LC-MS. scielo.br

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound and Analogues

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This makes it particularly valuable for the analysis of this compound and its analogues, especially in complex biological matrices. nih.gov

LC-MS methods have been developed for the quantitative determination of nystatin in human plasma. nih.gov One such method utilized a C18 solid-phase extraction for sample cleanup, followed by isocratic separation on a Caltrex Resorcinearene column. nih.gov The mobile phase consisted of 5mM ammonium formate (B1220265) buffer and acetonitrile (B52724) (40:60, v/v). nih.gov Detection was achieved using electrospray ionization in the positive selected ion monitoring (SIM) mode, monitoring the [M+H]⁺ ions at m/z 926.6 for nystatin and m/z 924.4 for the internal standard, amphotericin B. nih.gov This method demonstrated a linear range of 1-100 ng/mL. nih.gov

The fragmentation behavior of nystatin A1 and related macrolide antibiotics has been studied using tandem mass spectrometry (FT-ICR MS) with electrospray ionization. researchgate.net While positive ion mass spectra were not highly informative, the dissociation of deprotonated molecules in the negative-ion mode yielded structurally significant ring-opened fragments. researchgate.net This approach, coupled with HPLC, has allowed for the characterization of 11 macrolide natural analogues or degradation products within a nystatin mixture. researchgate.net

LC-MS/MS has also been employed to identify nystatin-like compounds from natural product extracts. researchgate.net In one study, a compound with a molecular ion of m/z 1088.6, exhibiting a similar HPLC retention time and characteristic polyene UV absorption bands as nystatin A1, was identified. researchgate.net The MS2 analysis revealed a main fragmentation pattern involving the loss of water molecules, similar to the nystatin standard. researchgate.net This highlights the utility of LC-MS/MS in dereplication efforts to identify known compounds or their analogues in early-stage drug discovery. mdpi.com

Spectrophotometric and Fluorometric Assays for this compound Quantification in Research Samples

Spectrophotometric and fluorometric assays offer simpler and often more rapid alternatives to chromatographic methods for the quantification of this compound in certain research samples. These methods are based on the inherent chromophoric or fluorophoric properties of the nystatin molecule or on the formation of colored or fluorescent derivatives.

Several spectrophotometric methods have been developed. One approach involves the formation of a charge-transfer complex between nystatin and tetrachloro-1,4-benzoquinone (TCBQ) as a π-acceptor. historymedjournal.com The resulting purple-colored complex can be quantitatively measured at 544 nm and follows Beer's law in the concentration range of 10-90 µg/mL. historymedjournal.com Another method is based on the synthesis of a Schiff's base between nystatin and vanillin (B372448) reagent in a basic medium, forming a yellow-colored product with maximum absorption at 404 nm. researchgate.net This method is linear over a concentration range of 5-100 µg/mL. researchgate.net A third method relies on the oxidation of nystatin with an excess of potassium bromide and potassium bromate (B103136) in an acidic medium, followed by the determination of the unreacted oxidant by its reaction with crystal violet, which produces a blue product measured at 592 nm. researchgate.net This method is applicable in the 2.5-25 µg/mL range. researchgate.net

A method based on the controlled photochemical transformation of a nystatin solution has also been reported. scispace.com The change in absorbance at 322 nm after a specific irradiation time (30 minutes) is used for quantification. scispace.com

Table 2: Comparison of Spectrophotometric Methods for Nystatin Quantification

Method Reagent(s) Wavelength (nm) Linearity Range (µg/mL)
Charge-Transfer Complex Tetrachloro-1,4-benzoquinone (TCBQ) 544 10 - 90
Schiff's Base Formation Vanillin 404 5 - 100
Oxidation-Reduction KBr, KBrO₃, Crystal Violet 592 2.5 - 25

This table is based on data from multiple sources. historymedjournal.comresearchgate.netscispace.com

Fluorometric detection can also be utilized in conjunction with HPLC for the determination of nystatin in biological fluids like saliva. sci-hub.se This approach often provides enhanced sensitivity compared to UV detection.

Bioanalytical Method Development for this compound in In Vitro Systems and Cell Cultures

The development of robust bioanalytical methods is paramount for studying the behavior of this compound in in vitro systems and cell cultures. These methods must be sensitive, selective, and validated to ensure the reliability of the obtained data. The principles of bioanalytical method validation, as outlined by regulatory agencies, provide a framework for establishing the performance characteristics of these assays. fda.gov

For in vitro release testing (IVRT) from topical formulations, such as creams, ultra-performance liquid chromatography (UPLC) methods are developed and validated. nih.gov These studies often employ Franz diffusion cells to simulate drug release. nih.gov The inertness of the membrane used in the diffusion cell is a critical parameter that must be evaluated to ensure it does not bind the drug. nih.gov

In cell culture applications, the stability of nystatin is a key consideration. Nystatin in tissue culture media is reported to be stable at 37°C for three days. sigmaaldrich.com When investigating the antiviral activity of nystatin against viruses like SARS-CoV-2 in Vero E6 cells, the drug is typically prepared in a dilution series and its effect on the virus-induced cytopathic effect is observed. biorxiv.org

Bioassays, such as the agar (B569324) well diffusion method, are also employed to quantify the antifungal activity of nystatin against specific microorganisms like Candida albicans. researchgate.net Another example is the "slant agar assay" developed to evaluate the in vitro antimycotic activity of nystatin incorporated into denture liners. nih.gov

The development of these bioanalytical methods often involves optimizing sample preparation techniques to extract the analyte from the complex matrix of the in vitro system or cell culture. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction. The choice of the analytical technique, be it HPLC, LC-MS, or a bioassay, depends on the specific research question, the required sensitivity, and the nature of the sample matrix.

Computational Modeling and Simulation Studies of Nystatin A1 Trihydrate

Molecular Dynamics (MD) Simulations of Nystatin (B1677061) A1 Trihydrate in Membrane Environments

Molecular dynamics (MD) simulations have been instrumental in elucidating the behavior of nystatin A1 trihydrate within biological membrane environments. These computational studies provide a dynamic, atomistic view of the interactions between nystatin and lipid bilayers, offering insights that complement experimental findings.

Simulations have shown that nystatin rapidly self-assembles into aggregates in aqueous solutions. nih.gov When introduced to a membrane environment, these aggregates can adhere to the cell surface. nih.gov The primary mechanism of action involves the interaction of nystatin with sterols in the fungal cell membrane, particularly ergosterol (B1671047). wikipedia.orgdrugbank.com MD simulations have explored this interaction in detail, modeling nystatin in various lipid bilayer compositions, such as those containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) with either cholesterol or ergosterol. nih.gov

Key findings from MD simulations include:

Pore Formation: Nystatin, in sufficient concentrations, forms pores or channels in ergosterol-containing membranes. wikipedia.orgnih.gov These pores lead to the leakage of critical ions like K+, causing acidification and ultimately, cell death. wikipedia.org The stability and half-life of these pores are concentration-dependent, with higher nystatin concentrations leading to more stable pores. wikipedia.org

Membrane Reorganization: The formation of nystatin pores is accompanied by significant reorganization of the membrane lipids. researchgate.net This reorganization is influenced by the lipid composition of the membrane. researchgate.net For instance, in membranes with gel-phase forming phospholipids (B1166683), nystatin incorporates into these domains and forms stable pores. researchgate.net

Sterol-Dependent Interaction: Simulations confirm a preferential interaction of nystatin with ergosterol over cholesterol, which explains its selective antifungal activity. nih.govbiorxiv.org The presence of ergosterol facilitates the aggregation and pore-forming activity of nystatin. nih.govbiorxiv.org

Aggregation State: Coarse-grained (CG) MD simulations have been used to study the aggregation behavior of nystatin. mdpi.com These studies highlight that the aggregated state of nystatin is linked to its toxicity. mdpi.com

Table 1: Key Parameters from MD Simulations of Nystatin in Different Membrane Environments

Simulation SystemKey FindingReference
Nystatin in aqueous solutionRapid self-assembly into micron-sized aggregates. nih.gov
Nystatin in POPC/ergosterol bilayersForms pores leading to K+ leakage; ergosterol is directly involved in channel formation. nih.gov
Nystatin in gel-phase lipid domainsPore formation is stabilized within gel domains, causing membrane reorganization. researchgate.net
Nystatin with Polysorbate 80 (P80)CG-MD simulations show interaction and potential for solubilization in nanomicellar systems. mdpi.com
Nystatin in POPC/cholesterol bilayersWeaker interaction and less pronounced pore formation compared to ergosterol-containing membranes. nih.gov

Docking Studies of this compound with Membrane Sterols and Proteins

Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies have provided valuable insights into the specific interactions between this compound and key membrane components.

The primary target for nystatin docking studies is ergosterol , the main sterol in fungal cell membranes. wikipedia.orgtoku-e.com Docking simulations consistently show a high binding affinity between nystatin and ergosterol. wikipedia.orgdrugbank.com The polyene macrolide structure of nystatin allows it to bind to ergosterol, leading to the formation of pores that disrupt membrane integrity. wikipedia.org The conjugated double bonds in nystatin's structure are thought to "steal" electron density from ergosterol, contributing to membrane disruption through lipid peroxidation. wikipedia.org

Docking studies have also been employed to compare the binding affinity of nystatin for ergosterol versus cholesterol , the predominant sterol in mammalian cell membranes. These studies support experimental observations that nystatin has a significantly higher affinity for ergosterol, which is the basis for its selective toxicity towards fungi. wikipedia.orgdrugbank.com

In addition to sterols, some research has explored the interaction of nystatin with membrane proteins. Förster resonance energy transfer (FRET) studies, complemented by computational modeling, have suggested that in the presence of ergosterol, nystatin is located in close proximity to membrane proteins. nih.gov This suggests a potential for nystatin-protein interactions that could modulate the function of membrane transport proteins. nih.gov

Table 2: Summary of Docking Studies Involving Nystatin

Interacting MoleculeKey Finding from Docking/Computational StudyReference
ErgosterolHigh binding affinity, leading to pore formation and membrane disruption. wikipedia.orgdrugbank.com
CholesterolLower binding affinity compared to ergosterol, explaining selective toxicity. wikipedia.org
Membrane ProteinsIn the presence of ergosterol, nystatin is positioned close to membrane proteins, suggesting potential interactions. nih.gov

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules, which govern their structure, stability, and reactivity. For this compound, these calculations offer insights into the fundamental aspects of its antifungal mechanism.

Studies have focused on the electronic structure of the polyene chain of nystatin. The conjugated system of double bonds is a key feature of its structure. wikipedia.org Quantum chemical calculations can model the distribution of electron density along this chain. This is crucial for understanding how nystatin interacts with ergosterol. It is proposed that the polyene system can withdraw electron density from the sterol, initiating lipid peroxidation and contributing to membrane damage. wikipedia.org

Furthermore, these calculations can help to understand the spectroscopic properties of nystatin. The absorption and fluorescence spectra of nystatin are directly related to its electronic transitions. uem.br By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict and interpret the wavelengths of maximum absorption (λmax) observed in UV-Vis spectroscopy. uem.br

The reactivity of nystatin, particularly its ability to form pores and interact with membrane components, can also be investigated using quantum chemical methods. These calculations can provide information about the electrostatic potential surface of the molecule, highlighting regions that are more likely to engage in electrostatic or hydrogen-bonding interactions with lipids and sterols in the cell membrane.

De Novo Design and Virtual Screening Approaches for this compound Analogues

The significant toxicity associated with nystatin has driven efforts to design and discover new analogues with improved therapeutic profiles. mdpi.com Computational approaches like de novo design and virtual screening are powerful tools in this endeavor.

De novo design involves the computational construction of novel molecules with desired properties. Starting from a basic scaffold, such as the polyene macrolide core of nystatin, algorithms can suggest modifications to enhance antifungal activity while reducing toxicity. googleapis.comresearchgate.net For example, modifications to the carboxyl group or the amino group of nystatin have been explored to improve its selectivity for fungal membranes. mdpi.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net In the context of nystatin, virtual screening could be used to identify new compounds that bind to ergosterol or other fungal-specific targets. The process typically involves:

Library Preparation: A large database of chemical structures is prepared for screening. nih.gov

Target Definition: A 3D structure of the target, such as ergosterol or a fungal membrane protein, is used. mdpi.com

Docking and Scoring: Each compound in the library is computationally docked into the target's binding site, and a scoring function is used to estimate the binding affinity. nih.govmdpi.com

Hit Identification: Compounds with the best scores are selected as "hits" for further experimental validation. researchgate.net

These computational methods accelerate the drug discovery process by prioritizing compounds for synthesis and testing, ultimately aiming to develop safer and more effective antifungal agents based on the nystatin structure. mdpi.comacs.org

Future Directions in Nystatin A1 Trihydrate Academic Research

Elucidation of Regulatory Networks in Nystatin (B1677061) A1 Trihydrate Biosynthesis

The biosynthesis of nystatin in Streptomyces noursei is a complex process governed by a large polyketide synthase (PKS) gene cluster. While the core biosynthetic genes have been identified, the intricate regulatory networks that control their expression remain only partially understood. Future research will focus on achieving a complete, high-resolution map of these regulatory circuits.

In-depth studies have identified at least six putative regulatory genes flanking the nystatin biosynthetic gene cluster, with nysRI, nysRII, nysRIII, and nysRIV confirmed as essential for efficient nystatin production. nih.govnih.gov Inactivation of these genes leads to a significant or complete reduction in nystatin synthesis, suggesting a complex interplay. nih.gov Future work must aim to unravel the specific roles of each regulator, their target promoters, and the hierarchical structure of their interactions. Evidence points towards a cascade-like mechanism where these regulators differentially control genes responsible for the initiation of biosynthesis and antibiotic transport. nih.gov A primary goal will be to fully delineate this cascade, identifying the upstream signals that trigger it and the downstream effectors.

Advanced techniques such as Chromatin Immunoprecipitation sequencing (ChIP-seq) and RNA-sequencing (RNA-seq) will be instrumental in identifying the precise DNA binding sites for each NysR protein and quantifying the expression changes of target genes under various conditions. Understanding these networks is not merely academic; it is crucial for designing rational strategies to enhance antibiotic production through metabolic engineering. researchgate.net By overexpressing positive regulators or inactivating repressors, it may be possible to create industrial strains with significantly improved yields of Nystatin A1 trihydrate or its precursors.

Table 1: Key Regulatory Genes in Nystatin Biosynthesis

Gene Function/Role Effect of Inactivation
nysRI Positive regulator Severely reduced nystatin production (~0.5% of wild-type). nih.gov
nysRII Positive regulator Significantly reduced nystatin production (~93% reduction). nih.gov
nysRIII Positive regulator Significantly reduced nystatin production (~91% reduction). nih.gov

| nysRIV | Positive regulator | Necessary for efficient nystatin production. nih.gov |

Deeper Understanding of this compound-Membrane Interactions and Pore Dynamics at Atomic Resolution

The classical model of nystatin's mechanism of action involves binding to ergosterol (B1671047) in fungal membranes to form pores, leading to leakage of cellular contents. However, recent biophysical studies have revealed a more complex picture, suggesting that the formation and stability of nystatin pores are not solely dependent on sterols but are driven by the presence of highly ordered, gel-phase membrane domains. researchgate.netrsc.org This paradigm shift opens up new avenues for research focused on understanding the precise molecular choreography of nystatin-membrane interactions at an atomic level.

Future investigations will necessitate the use of high-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), to visualize the nystatin pore assembly within lipid bilayers of varying compositions. This would provide unprecedented insight into the stoichiometry of nystatin and lipids within a functional pore and how this structure changes in the presence or absence of ergosterol.

Furthermore, advanced computational methods, like molecular dynamics (MD) simulations using models such as the highly mobile membrane mimetic (HMMM), will be critical for exploring the dynamics of pore formation. nih.gov These simulations can model the initial binding of nystatin monomers to the membrane, their subsequent oligomerization, and the resulting membrane reorganization and pore stabilization over time. rsc.org By simulating these events in different lipid environments (e.g., with varying sterol content, phospholipid saturation, or sphingolipid presence), researchers can build a comprehensive model that explains nystatin's selective toxicity and its effects on membrane biophysical properties.

Rational Engineering of this compound for Overcoming Evolving Resistance Mechanisms

The rise of antifungal resistance is a significant global health threat, necessitating the development of new or modified therapeutics. researchgate.netplos.org Nystatin's clinical utility has been hampered by toxicity and the emergence of resistant strains, often through alterations in the fungal cell membrane's ergosterol biosynthesis pathway. gla.ac.uk Future research will focus on the rational engineering of the nystatin molecule to create novel derivatives with improved therapeutic profiles.

Leveraging the expanding knowledge of the nystatin biosynthetic gene cluster (as discussed in 9.1), researchers can employ techniques like combinatorial biosynthesis and precursor-directed biosynthesis. By genetically modifying the PKS and tailoring enzymes, it is possible to generate a library of nystatin analogues with altered structures—for example, modifications to the macrolide ring, the mycosamine (B1206536) sugar, or its hydroxylation pattern.

The primary goals of this rational engineering will be to:

Enhance Affinity for Altered Sterols: Design analogues that can effectively bind to the modified sterol intermediates found in resistant fungal strains. gla.ac.uk

Reduce Host Toxicity: Create derivatives with a lower affinity for cholesterol in mammalian cell membranes, thereby widening the therapeutic window.

Improve Biophysical Properties: Modify the molecule to enhance its ability to form stable pores in target membranes, potentially reducing the concentration needed for efficacy.

These engineered derivatives would then be screened for activity against a panel of sensitive and resistant fungal pathogens, guiding further rounds of informed chemical and biological synthesis.

Integration of Multi-Omics Data for Comprehensive this compound Research

To achieve a holistic understanding of this compound, from its production by Streptomyces to its interaction with target fungi and the evolution of resistance, future research must integrate data from multiple "omics" layers. nih.govnih.gov A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, will be essential to build comprehensive predictive models of nystatin-related biological processes.

This integrated approach can be applied across several key research areas:

Biosynthesis Optimization: By combining genomic data of the S. noursei gene cluster with transcriptomic and proteomic data under different growth conditions, researchers can identify bottlenecks in the biosynthetic pathway. Metabolomic analysis can simultaneously track the flow of precursors and the accumulation of intermediates, providing a complete picture to guide strain improvement efforts. gla.ac.uk

Mechanism of Action and Resistance: A multi-omics analysis of fungal cells treated with nystatin can reveal the full spectrum of the cellular response. gla.ac.uk Transcriptomics can show changes in gene expression for stress response and membrane repair pathways, while lipidomics can detail the precise alterations in membrane composition that confer resistance. This provides a much richer dataset than studying a single pathway in isolation. frontiersin.org

Biomarker Discovery: In clinical or experimental settings, integrating omics data can help identify biomarkers that predict nystatin efficacy or the emergence of resistance. nih.gov

Tools for multi-omics data integration, such as Multi-Omics Factor Analysis (MOFA) and Similarity Network Fusion (SNF), will be crucial for identifying the complex patterns and interrelationships between different data types, ultimately leading to novel insights and testable hypotheses. frontiersin.orgbiorxiv.org

Table 2: Compound Names Mentioned in Article

Compound Name
This compound
Ergosterol
Cholesterol
Nystatin

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Nystatin A1 trihydrate in a sample?

  • Methodology : Use high-performance liquid chromatography (HPLC) with isocratic elution systems to separate Nystatin A1 from related substances (e.g., A2, A3). Validate peak purity using UV spectral similarity factors (>0.980 threshold) and chromatographic parameters (asymmetry, theoretical plates) . Quantify via normalization if reference standards are unavailable, ensuring reproducibility with ≤2.0% coefficient of variation .

Q. What are the standard protocols for assessing this compound’s solubility in experimental setups?

  • Methodology : Test solubility in dimethyl sulfoxide (DMSO), methanol, or pyridine under sonication, as it is practically insoluble in water and ethanol. Pre-dissolve in solvents like DMSO for in vitro assays, ensuring concentrations do not exceed solvent tolerance limits for biological systems .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodology : Store lyophilized powder at -20°C for long-term stability, or at 2–8°C for short-term use. Avoid repeated freeze-thaw cycles and exposure to light/humidity. Validate storage conditions via accelerated stability studies using HPLC to monitor degradation products .

Q. What experimental models are appropriate for evaluating Nystatin A1’s antifungal activity?

  • Methodology : Use Candida spp. or Aspergillus spp. in broth microdilution assays (CLSI M27/M38 guidelines). Measure minimum inhibitory concentrations (MICs) by spectrophotometry or visual inspection, correlating with ergosterol-binding efficacy via membrane permeability assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology : Standardize experimental variables (e.g., fungal strain, growth phase, solvent used). Perform dose-response analyses (e.g., EC50 calculations) with statistical validation (Student’s t-test, ANOVA) to account for batch-to-batch variability in compound purity .

Q. What strategies optimize the separation of Nystatin A1 from co-produced analogs (e.g., A2, A3) during biosynthesis?

  • Methodology : Employ genetic engineering of Streptomyces noursei to downregulate secondary biosynthetic pathways. Combine fermentation optimization (e.g., pH, carbon source) with preparative HPLC using phenyl-hexyl columns for large-scale purification .

Q. How can researchers design experiments to study Nystatin A1’s repurposing potential beyond antifungal applications?

  • Methodology : Use cell-based assays (e.g., SARS-CoV-2-infected Vero E6 cells) to test antiviral efficacy. Model dose-response relationships mathematically to determine EC values while controlling for cytotoxicity (e.g., MTT assays) .

Q. What advanced analytical techniques address challenges in quantifying low-abundance impurities in this compound?

  • Methodology : Implement ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for trace impurity profiling. Validate methods using forced degradation studies (heat, light, pH stress) .

Methodological Considerations

  • Data Validation : Cross-reference HPLC purity data with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, especially when isolating novel derivatives .
  • Bioassay Design : Include ergosterol supplementation controls in antifungal assays to confirm target-specific mechanisms .
  • Statistical Rigor : Use intermediate precision testing (3-day repeatability) and multivariate analysis to account for variability in biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.